2-Chloro-4-(3-fluoro-benzyloxy)aniline
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Overview
Description
2-Chloro-4-(3-fluoro-benzyloxy)aniline is an organic compound with the molecular formula C13H11ClFNO. It is a derivative of aniline, featuring a chloro group at the second position and a fluoro-benzyloxy group at the fourth position on the benzene ring.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Compounds with similar structures have been known to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(3-fluoro-benzyloxy)aniline is not well-defined. It is known that benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution . These reactions could potentially influence the compound’s interactions with biomolecules at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-benzyloxy)aniline typically involves a multi-step process. One common method starts with the nitration of 2-chloro-4-nitroaniline, followed by reduction to obtain 2-chloro-4-aminophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-fluorobenzyl bromide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-benzyloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Chloro-4-(3-fluoro-benzyloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-benzyloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chlorobenzyloxy)aniline
- 2-Chloro-4-(3-methylbenzyloxy)aniline
- 2-Chloro-4-(3-methoxybenzyloxy)aniline
Uniqueness
2-Chloro-4-(3-fluoro-benzyloxy)aniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
2-chloro-4-[(3-fluorophenyl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(4-5-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOFJHPCPQRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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